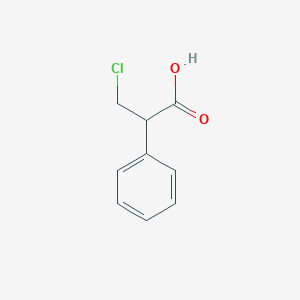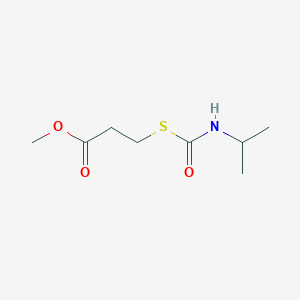
Methyl 3-(propan-2-ylcarbamoylsulfanyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(propan-2-ylcarbamoylsulfanyl)propanoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers. This compound is synthesized through the reaction of acids with alcohols, resulting in a carbonyl group bonded to an oxygen atom, which is then joined to an alkyl or aryl group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(propan-2-ylcarbamoylsulfanyl)propanoate typically involves the esterification of propanoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(propan-2-ylcarbamoylsulfanyl)propanoate can undergo various chemical reactions, including:
Hydrolysis: Breaking down into its constituent acid and alcohol in the presence of water and an acid or base catalyst.
Oxidation: Conversion to carboxylic acids using oxidizing agents.
Reduction: Reduction to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: Propanoic acid and methanol.
Oxidation: Corresponding carboxylic acid.
Reduction: Corresponding alcohol
Aplicaciones Científicas De Investigación
Methyl 3-(propan-2-ylcarbamoylsulfanyl)propanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its pharmacological properties.
Industry: Utilized in the production of fragrances and flavoring agents
Mecanismo De Acción
The mechanism by which methyl 3-(propan-2-ylcarbamoylsulfanyl)propanoate exerts its effects involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
Methyl acetate: Another ester with similar properties but different applications.
Ethyl propanoate: Similar structure but different alkyl group.
Isopropyl butyrate: Similar ester but with a different acid component
Uniqueness
Methyl 3-(propan-2-ylcarbamoylsulfanyl)propanoate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its applications in various fields highlight its versatility and importance in scientific research and industry .
Propiedades
Número CAS |
78614-30-9 |
|---|---|
Fórmula molecular |
C8H15NO3S |
Peso molecular |
205.28 g/mol |
Nombre IUPAC |
methyl 3-(propan-2-ylcarbamoylsulfanyl)propanoate |
InChI |
InChI=1S/C8H15NO3S/c1-6(2)9-8(11)13-5-4-7(10)12-3/h6H,4-5H2,1-3H3,(H,9,11) |
Clave InChI |
VWVDBJCHIAXIJM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=O)SCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-5-tert-Butoxy-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-5-oxo-pentanoic acid](/img/structure/B14009362.png)
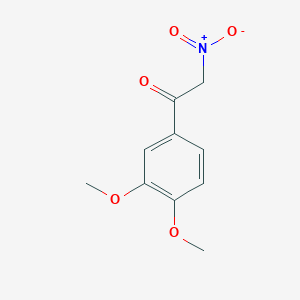
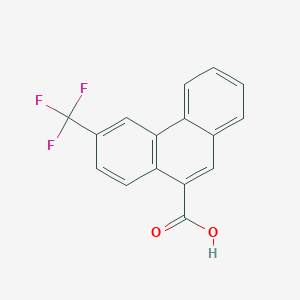

![3-[4-[bis(2-chloroethyl)amino]phenyl]-2-cyano-N-[3-(dimethylamino)propyl]prop-2-enamide](/img/structure/B14009385.png)

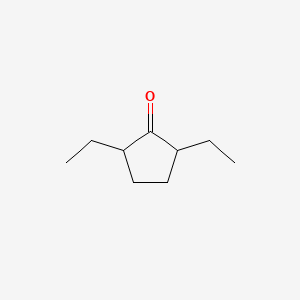

![4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol](/img/structure/B14009419.png)
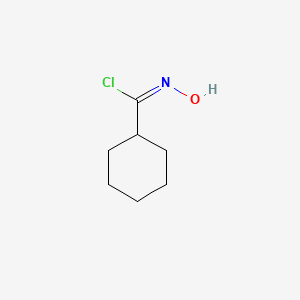
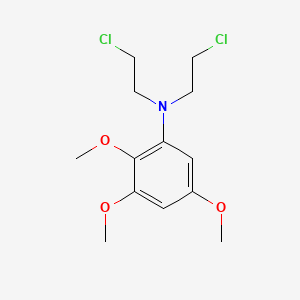
![4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol](/img/structure/B14009434.png)
![2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-dimethylacetamide;ethanesulfonic acid](/img/structure/B14009445.png)
